1,5-diamino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic nomenclature of 1,5-diamino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The compound is officially registered under Chemical Abstracts Service number 610278-85-8, providing a unique identifier for this specific molecular entity. The Molecular Design Limited File Chemical Database number for this compound is recorded as MFCD03653127, further establishing its chemical identity within major chemical databases.

The International Union of Pure and Applied Chemistry name reflects the systematic approach to naming this complex heterocyclic structure. The core structure consists of a pyrrol-3-one ring system that is substituted at the 4-position with a 1,3-benzothiazol-2-yl group and features amino substituents at positions 1 and 5. The "1,2-dihydro-3H" designation indicates the specific saturation pattern and tautomeric form of the pyrrole ring, while the "3-one" suffix identifies the ketone functionality at position 3 of the pyrrole ring.

The compound's systematic identification is further supported by its unique International Chemical Identifier Key (InChIKey): ZAQRLKZCTCBYPC-UHFFFAOYSA-N, which provides a hashed representation of the molecular structure. The corresponding Simplified Molecular Input Line Entry System notation is recorded as C1C(=C(C(=N)N1N)C2=NC3=CC=CC=C3S2)O, offering a linear string representation of the molecular connectivity.

Chemical database analysis reveals that this compound has been catalogued with consistent molecular identifiers across multiple chemical suppliers and databases. Commercial availability data indicates standardized purity levels of 95% and established catalog numbers across different suppliers, suggesting well-characterized synthetic protocols for its preparation.

Properties

IUPAC Name |

1-amino-4-(1,3-benzothiazol-2-yl)-5-imino-2H-pyrrol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4OS/c12-10-9(7(16)5-15(10)13)11-14-6-3-1-2-4-8(6)17-11/h1-4,12,16H,5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQRLKZCTCBYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=N)N1N)C2=NC3=CC=CC=C3S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,5-Diamino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of both amine and benzothiazole functionalities, which contribute to its pharmacological potential. Research has indicated that it exhibits promising anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

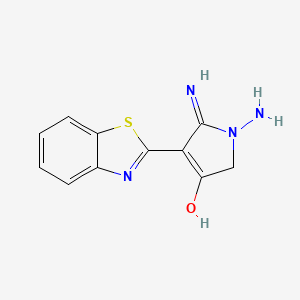

The chemical structure of this compound can be represented as follows:

Key Features

- Molecular Weight : Approximately 218.28 g/mol

- Functional Groups : Contains amino groups and a benzothiazole moiety.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The mechanism of action involves the modulation of key signaling pathways such as AKT and ERK, leading to apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that at concentrations of 1 to 4 μM, the compound significantly reduced cell viability and induced apoptosis in A431 cells. The results indicated a notable decrease in inflammatory cytokines such as IL-6 and TNF-α, suggesting its dual role in combating cancer and inflammation .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can effectively lower the levels of pro-inflammatory cytokines. This activity is crucial for conditions where inflammation contributes to disease progression.

Antimicrobial Activity

Research has suggested that this compound possesses antimicrobial properties against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell survival and proliferation.

- Cell Cycle Modulation : It induces cell cycle arrest at specific phases, preventing further division of cancer cells.

Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogs in Patent Literature

The compound shares structural motifs with several patented derivatives, particularly those combining benzothiazole with nitrogen-containing heterocycles. Key analogs include:

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycles: The pyrrol-3-one core in the target compound is less rigid compared to the tetrahydroquinoline (Example 1) or pyrido-pyridazine (Example 24) systems. This flexibility may influence binding kinetics in enzyme inhibition .

Functional Groups: The target compound lacks ionizable groups (e.g., carboxylic acid in Examples 1 and 24), which may reduce solubility but enhance membrane permeability. The 1,5-diamino groups in the target compound provide hydrogen-bond donors, analogous to the amino groups in Example 1’s tetrahydroquinoline scaffold.

Example 24’s bulky adamantyl group correlates with enhanced antiviral activity, suggesting steric effects in viral protease binding . The target compound’s activity remains uncharacterized, but its amino-rich structure suggests applicability in chelating metal-dependent enzymes or nucleic acid interactions.

Computational and Crystallographic Insights

- Its robust handling of hydrogen-bonding networks and disorder modeling would be critical for resolving the amino and benzothiazole interactions in the target compound .

- ORTEP-3 Visualization : Graphical representations (e.g., thermal ellipsoids) of analogs like Example 1 could guide hypotheses about the target compound’s conformational preferences .

Preparation Methods

Condensation of β-Ketonitriles with Hydrazines

A versatile and widely used method for related 5-aminopyrazoles involves condensation of β-ketonitriles with hydrazines, which can be adapted for pyrrol-3-one systems with benzothiazolyl substituents. For example, a β-ketonitrile derivative bearing a benzothiazole moiety can be reacted with hydrazine hydrate to yield the corresponding aminopyrazole or pyrrolone analogs with amino substitutions.

- Reaction Conditions: Typically performed in ethanol or mixed solvents at room temperature or mild heating.

- Advantages: High selectivity and good yields; allows combinatorial library synthesis.

- Example: 4-(1-cyano-2-oxoethyl)benzamide derivatives react efficiently with hydrazines to give 5-aminopyrazoles, which can be structurally analogous to the target compound.

Nucleophilic Substitution on Benzothiazolyl Precursors

The benzothiazole substituent can be introduced or modified via nucleophilic substitution reactions on preformed heterocycles. For example, nucleophilic substitution of organo bromides on amine-functionalized benzothiazole derivatives catalyzed by tetra-n-butyl ammonium bromide has been demonstrated.

- Typical Procedure: The benzothiazolyl precursor is dissolved in DMF, with sodium carbonate and tetra-n-butyl ammonium bromide as catalyst, then reacted with alkyl bromides (e.g., allyl bromide) at room temperature for extended periods (e.g., 24 h).

- Outcome: Formation of 2-substituted benzothiazolyl derivatives integrated into the pyrrol-3-one ring system.

Cyclization and Ring Closure Techniques

Cyclization reactions involving intermediates such as hydrazones, enamines, or substituted nitriles are crucial for forming the pyrrol-3-one ring. For example, reaction of 3-oxo-3-(pyrrol-2-yl)propanenitrile with trichloroacetonitrile followed by hydrazine hydrate treatment yields aminopyrazole derivatives, a concept extendable to pyrrol-3-one systems.

Experimental Data Summary

Detailed Research Findings

The condensation of β-ketonitriles with hydrazines is a cornerstone method, providing efficient access to amino-substituted heterocycles with potential for structural diversity. This method avoids unstable β-ketonitrile intermediates by using resin-bound precursors, facilitating combinatorial synthesis.

Nucleophilic substitution on benzothiazolyl intermediates allows functionalization at the 4-position of the pyrrol-3-one ring, enabling the introduction of various alkyl or aryl groups under mild conditions with phase-transfer catalysis.

Cyclization reactions, often involving diazotization and subsequent cycloaddition with isocyanates or malononitrile derivatives, enable the formation of fused heterocyclic systems with high regioselectivity and yields.

Q & A

Q. What structural features of 1,5-diamino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one influence its reactivity in synthetic pathways?

Answer: The compound’s reactivity is governed by:

- The electron-deficient benzothiazole ring, which directs electrophilic substitution reactions.

- The dihydro-pyrrolone core, which enables tautomerization and nucleophilic attack at the carbonyl group.

- The amino groups, which participate in hydrogen bonding and coordination chemistry.

Methodology:

Q. What analytical techniques are recommended for characterizing intermediates in the synthesis of this compound?

Answer:

Q. How does the compound’s stability vary under different pH and temperature conditions?

Answer:

- Acidic conditions: Protonation of the benzothiazole nitrogen may enhance solubility but reduce electrophilic reactivity.

- Basic conditions: Deprotonation of the pyrrolone NH group can lead to ring-opening reactions.

- Thermal stability: Decomposition observed above 150°C via thermogravimetric analysis (TGA) .

Methodology:

- Perform accelerated stability studies using HPLC to track degradation products .

Q. What are the key biological targets identified for this compound in preliminary studies?

Answer:

- Antimicrobial activity: Inhibition of bacterial quorum sensing (QS) via LuxR-type receptors .

- Anticancer potential: Apoptosis induction in in vitro models through ROS generation .

Methodology:

- Use fluorescence-based assays (e.g., GFP reporter strains) to quantify QS inhibition .

- Conduct MTT assays to evaluate cytotoxicity against cancer cell lines .

Advanced Research Questions

Q. How can factorial design optimize the synthesis yield of this compound?

Answer: A 2^k factorial design evaluates critical variables:

- Factors: Reaction temperature, solvent polarity, catalyst loading.

- Responses: Yield, purity, reaction time.

Q. How can computational modeling resolve contradictions in reported biological activity data?

Answer:

- Molecular docking: Compare binding affinities to mutant vs. wild-type enzyme isoforms (e.g., cytochrome P450).

- MD simulations: Assess conformational flexibility of the compound in aqueous vs. lipid bilayer environments .

Methodology:

Q. What strategies mitigate challenges in scaling up the synthesis of this compound?

Answer:

- Process intensification: Use continuous-flow reactors to control exothermic intermediates .

- Membrane separation: Purify crude products via nanofiltration to remove unreacted benzothiazole precursors .

Methodology:

Q. How do heterogeneous reaction conditions affect the compound’s stereochemical outcomes?

Answer:

- Solid-supported catalysts (e.g., Pd/C) may enforce planar transition states, reducing stereoisomer formation.

- Solvent-free mechanochemical synthesis can enhance enantioselectivity via confined reaction environments .

Methodology:

- Compare chiral HPLC profiles of products from homogeneous vs. heterogeneous conditions .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

Answer:

- Metabolomic profiling: Track downstream metabolites using LC-MS to identify disrupted pathways .

- CRISPR-Cas9 knockouts: Confirm target specificity by deleting putative receptor genes .

Methodology:

Q. How can advanced spectroscopic techniques resolve ambiguities in the compound’s tautomeric forms?

Answer:

- Dynamic NMR: Monitor tautomerization rates in deuterated solvents at variable temperatures .

- Solid-state NMR: Compare hydrogen-bonding networks in crystalline vs. amorphous forms .

Methodology:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.